molecular formula C17H15N3O4S B2813362 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide CAS No. 443348-04-7

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Cat. No.: B2813362
CAS No.: 443348-04-7
M. Wt: 357.38
InChI Key: NSPFMPPBZJDQLA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfanylidene Group:

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenoxy group or the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: It could be explored for its potential therapeutic applications in treating diseases.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The sulfanylidene group may enhance the compound’s binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(4-oxo-1H-quinazolin-3-yl)acetamide: Lacks the sulfanylidene group.

    2-(4-methoxyphenoxy)-N-(4-oxo-2-thioxo-1H-quinazolin-3-yl)acetamide: Contains a thioxo group instead of the sulfanylidene group.

    2-(4-methoxyphenoxy)-N-(4-oxo-2-mercapto-1H-quinazolin-3-yl)acetamide: Contains a mercapto group.

Uniqueness

The presence of the sulfanylidene group in 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide may confer unique properties such as enhanced biological activity, improved stability, or increased selectivity for molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16(22)13-4-2-3-5-14(13)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPFMPPBZJDQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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